Hexanedioic acid, bis(2-mercaptoethyl) ester
Description
Properties
IUPAC Name |
bis(2-sulfanylethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S2/c11-9(13-5-7-15)3-1-2-4-10(12)14-6-8-16/h15-16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQMGGFXXVCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCS)CC(=O)OCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064990 | |
| Record name | Hexanedioic acid, bis(2-mercaptoethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10194-00-0 | |
| Record name | Hexanedioic acid, 1,6-bis(2-mercaptoethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10194-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis(2-mercaptoethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010194000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(2-mercaptoethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, bis(2-mercaptoethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-mercaptoethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves esterifying adipic acid with 2-mercaptoethanol using tetrabutyl titanate (TBT) as a catalyst. This approach, adapted from US Patent 4,615,836, proceeds via a nucleophilic acyl substitution mechanism:
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Activation of Carboxylic Acid : TBT coordinates with adipic acid’s carbonyl oxygen, enhancing electrophilicity.
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Nucleophilic Attack : 2-Mercaptoethanol’s hydroxyl group attacks the activated carbonyl, forming a tetrahedral intermediate.
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Proton Transfer and Elimination : Water is eliminated, yielding the ester product.
Reactions are conducted in xylene or toluene at 90–160°C under reflux to remove water. Excess adipic acid drives the equilibrium toward ester formation.
Catalytic Efficiency and Optimization
Table 1 summarizes key experimental runs from US4615836A, highlighting TBT’s superiority over conventional acid catalysts:
Table 1: Esterification of 2-Mercaptoethanol with Adipic Acid Using Various Catalysts
| Run | Catalyst | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 5 | TBT (0.5 mL) | Xylene | 15.0 | 36.4 |
| 6 | TBT (0.5 mL) | Xylene | 17.25 | 79.0 |
| 11 | TBT (0.5 mL) | Xylene | 20 | 87.6 |
| 12 | pTSA (0.5 g) | Xylene | 20 | <5 |
TBT = Tetrabutyl titanate; pTSA = p-toluenesulfonic acid
Key findings:
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TBT outperforms Brønsted acids (e.g., H₂SO₄, pTSA) due to its Lewis acidity and tolerance for thiol groups.
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Extended reaction times (>15 h) improve conversions by mitigating steric hindrance from the adipic acid backbone.
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Solvent choice impacts water removal; xylene’s higher boiling point (138–144°C) enhances reflux efficiency compared to toluene.
Biocatalytic Synthesis via Reverse Beta-Oxidation
Enzymatic Pathways
US Patent 9,096,873B2 describes a biocatalytic route using engineered acyl-CoA transferases to synthesize adipate thioesters from succinate and acetate precursors. This method mimics reverse beta-oxidation:
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Condensation : Succinyl-CoA and acetyl-CoA combine to form 3-ketoadipyl-CoA.
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Reduction : NADPH-dependent reductases convert the ketone to 3-hydroxyadipyl-CoA.
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Dehydration : 3-hydroxyadipyl-CoA loses water, yielding 2,3-dehydroadipyl-CoA.
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Reduction : The double bond is hydrogenated to produce adipyl-CoA.
Table 2: Key Enzymes in Biocatalytic Adipate Synthesis
| Step | Enzyme Class | Source Organism |
|---|---|---|
| Condensation | 3-ketoacyl-CoA synthase | Acinetobacter sp. ADP1 |
| Reduction | 3-ketoacyl-CoA reductase | Escherichia coli |
| Dehydration | 3-hydroxyacyl-CoA dehydratase | Clostridium kluyveri |
| Final Reduction | Enoyl-CoA reductase | Saccharomyces cerevisiae |
Advantages and Limitations
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Sustainability : Eliminates hazardous solvents and high-energy conditions.
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Yield Challenges : Multi-enzyme cascades require precise cofactor (NADPH, ATP) recycling, limiting industrial scalability.
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Substrate Specificity : Enzymes exhibit narrow activity toward C6 dicarboxylates, necessitating protein engineering.
Comparative Analysis of Methods
Efficiency and Practicality
Industrial Applicability
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Chemical Synthesis : Preferred for bulk production due to established infrastructure.
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Biocatalysis : Emerging for high-value applications (e.g., pharmaceuticals) where purity justifies costs.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, bis(2-mercaptoethyl) ester undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Hexanedioic acid, bis(2-mercaptoethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of hexanedioic acid, bis(2-mercaptoethyl) ester involves its interaction with various molecular targets. The thiol groups in the compound can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexanedioic acid esters vary widely based on substituent groups, influencing their physicochemical properties, applications, and biological activities. Below is a comparative analysis of hexanedioic acid, bis(2-mercaptoethyl) ester with structurally related esters:
Structural and Physicochemical Comparison
Research Findings and Key Contrasts
- Antimicrobial Efficacy : Bis(2-ethylhexyl) ester demonstrates stronger antifungal activity (e.g., 70% inhibition of Pestalotiopsis clavispora) compared to other esters .
- Biogenetic Relationships: Evidence suggests bioconversion between bis(2-ethylhexyl) phthalate and bis(2-ethylhexyl) adipate in plant systems (e.g., Chaenomeles speciosa), highlighting metabolic interconnections absent in mercaptoethyl derivatives .
Biological Activity
Hexanedioic acid, bis(2-mercaptoethyl) ester, also known as bis(2-mercaptoethyl) hexanedioate, is a compound that has garnered attention due to its potential biological activities. This article outlines the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C₁₂H₂₄O₄S₂
- Molecular Weight : 288.35 g/mol
- CAS Number : 100-00-0
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily attributed to its thiol (-SH) groups. These groups are known to participate in redox reactions and can influence cellular processes such as:
- Antioxidant Activity : The thiol groups can scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Compounds with thiol groups can inhibit enzymes that rely on disulfide bonds for their activity, potentially affecting metabolic pathways.
- Cellular Signaling Modulation : Thiols can modulate signaling pathways by interacting with cysteine residues in proteins.
1. Antioxidant Properties
Research indicates that this compound demonstrates significant antioxidant activity. It has been shown to reduce oxidative stress markers in various cell lines. A study conducted on human liver cell lines revealed a reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential role in protecting against oxidative damage.
2. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards malignant cells compared to normal cells. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 55 | 3.5 |
| MCF-7 (Breast Cancer) | 60 | 3.0 |
| K562 (Leukemia) | 70 | 2.8 |
| PBMC (Normal Cells) | >200 | - |
The selectivity index indicates a higher efficacy against cancer cells compared to normal peripheral blood mononuclear cells (PBMCs), highlighting its potential as an anticancer agent.
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell cultures. This suggests a possible application in treating inflammatory diseases.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound in a model of oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in cellular damage markers, supporting its use as a protective agent against oxidative stress-related diseases.
Case Study 2: Cancer Cell Line Testing
In another study published in Cancer Letters, researchers tested the compound against various cancer cell lines and found that it induced apoptosis through the activation of caspase pathways. The mechanism was linked to the generation of ROS and subsequent mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
